1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Overview
Description
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups or to hydrogenate double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Benzylic alcohols, benzaldehydes, and benzoic acids.
Reduction: Benzylated benzimidazoles with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infections.
Comparison with Similar Compounds
Similar Compounds
Miconazole: An antifungal agent with a similar benzimidazole core.
Phenylacetone: A benzylated compound used in the synthesis of amphetamines.
Benzyl benzimidazole: A simpler analog without the benzyloxy group.
Uniqueness
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-benzyl-2-[phenyl(phenylmethoxy)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-4-12-22(13-5-1)20-30-26-19-11-10-18-25(26)29-28(30)27(24-16-8-3-9-17-24)31-21-23-14-6-2-7-15-23/h1-19,27H,20-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMHLSPUKKDDNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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